molecular formula C15H16ClNO3S B495181 [(4-Chloronaphthyl)sulfonyl](oxolan-2-ylmethyl)amine CAS No. 325812-52-0

[(4-Chloronaphthyl)sulfonyl](oxolan-2-ylmethyl)amine

Cat. No.: B495181
CAS No.: 325812-52-0
M. Wt: 325.8g/mol
InChI Key: LIYXHTWBPLLFKI-UHFFFAOYSA-N
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Description

(4-Chloronaphthyl)sulfonylamine is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its unique structure, which combines a chloronaphthyl group with a sulfonyl and oxolan-2-ylmethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of organic or inorganic bases to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloronaphthyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(4-Chloronaphthyl)sulfonylamine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including antibacterial and anticancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Chloronaphthyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The chloronaphthyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl Chlorides: These compounds share the sulfonyl functional group but differ in their reactivity and applications.

    Sulfonamides: These compounds have a similar sulfonyl group but are typically used as antibiotics and have different biological activities.

    Indole Derivatives: These compounds have a different core structure but can exhibit similar biological activities, such as anticancer and antiviral properties

Uniqueness

(4-Chloronaphthyl)sulfonylamine is unique due to its combination of a chloronaphthyl group with a sulfonyl and oxolan-2-ylmethylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-chloro-N-(oxolan-2-ylmethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c16-14-7-8-15(13-6-2-1-5-12(13)14)21(18,19)17-10-11-4-3-9-20-11/h1-2,5-8,11,17H,3-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYXHTWBPLLFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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